molecular formula C20H28N2O7S B6525686 ethyl 6-methyl-2-[2-(pyrrolidin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; oxalic acid CAS No. 1135017-69-4

ethyl 6-methyl-2-[2-(pyrrolidin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; oxalic acid

Cat. No.: B6525686
CAS No.: 1135017-69-4
M. Wt: 440.5 g/mol
InChI Key: VQFDIOWZXLTALE-UHFFFAOYSA-N
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Description

This compound features a benzothiophene core fused with a tetrahydro ring system, substituted with a pyrrolidin-1-yl acetamido group and an ethyl ester. The oxalic acid component likely forms a salt or co-crystal, enhancing solubility or stability .

Properties

IUPAC Name

ethyl 6-methyl-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S.C2H2O4/c1-3-23-18(22)16-13-7-6-12(2)10-14(13)24-17(16)19-15(21)11-20-8-4-5-9-20;3-1(4)2(5)6/h12H,3-11H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFDIOWZXLTALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-2-[2-(pyrrolidin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; oxalic acid (CAS Number: 1135017-69-4) is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevance in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C20H28N2O7SC_{20}H_{28}N_{2}O_{7}S, with a molecular weight of 440.5 g/mol. The structure includes a benzothiophene core, which is known for various biological activities. The presence of the pyrrolidine ring and acetamido group enhances its pharmacological potential.

Research indicates that compounds similar to ethyl 6-methyl-2-[2-(pyrrolidin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Analogous compounds have shown inhibitory effects on enzymes involved in metabolic pathways relevant to diseases such as tuberculosis. For instance, studies on related compounds revealed sub-micromolar IC50 values against the Pks13 enzyme in Mycobacterium tuberculosis .
  • Cellular Mechanisms : The compound may influence transcription factors critical for cell differentiation and proliferation. Similar structures have been identified as inducers of Oct3/4 expression in pluripotent stem cells, suggesting a role in cellular reprogramming .

Antimicrobial Properties

Ethyl 6-methyl-2-[2-(pyrrolidin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been explored for its antibacterial properties. The structural components suggest potential activity against gram-positive and gram-negative bacteria.

Cytotoxicity

Preliminary studies indicate varying levels of cytotoxicity across different cancer cell lines. The presence of the benzothiophene moiety is often associated with anticancer activity due to its ability to induce apoptosis in malignant cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Study Findings
Study on Pks13 Inhibitors Identified compounds with significant inhibitory action against M. tuberculosis, leading to a >10-fold increase in potency under specific conditions.
Oct3/4 Induction Study Highlighted the ability of derivatives to enhance Oct3/4 expression, suggesting implications for stem cell research and regenerative medicine.
Antibacterial Activity Assessment Demonstrated promising antibacterial effects against various pathogens, warranting further investigation into structure-activity relationships (SAR).

Comparison with Similar Compounds

Target Compound

  • Core : Benzothiophene fused with tetrahydro ring.
  • Substituents: Pyrrolidin-1-yl acetamido (hydrogen-bond donor/acceptor), ethyl ester (hydrophobic/lipophilic).
  • Counterion : Oxalic acid (dicarboxylic acid, enhances crystallinity via H-bonding) .

Analog 1: Thiazolo[3,2-a]pyrimidine Derivatives (e.g., Compounds 11a,b, 12 in )

  • Core : Thiazolo-pyrimidine fused ring.
  • Substituents : Benzylidene (electron-withdrawing/π-conjugated), furan (heteroaromatic), nitrile (polar).
  • Key Differences : Lack of tetrahydro ring and pyrrolidine moiety; nitrile group instead of ester .

Analog 2: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Core : Thiazolo-pyrimidine with dihydro ring.
  • Substituents : Trimethoxybenzylidene (bulky, H-bond acceptor), phenyl (hydrophobic).

Spectroscopic and Crystallographic Data

IR Spectroscopy

  • Target Compound : Expected NH stretches (~3200–3400 cm⁻¹, amide), C=O (ester: ~1700 cm⁻¹; oxalate: ~1650 cm⁻¹) .
  • Analog 11a : NH (3436, 3173 cm⁻¹), CN (2219 cm⁻¹) .
  • Analog 12 : NH (3217 cm⁻¹), CN (2220 cm⁻¹) .

NMR Spectroscopy

  • Target Compound : Anticipated δ 1.2–1.4 ppm (ethyl CH3), δ 2.2–2.4 ppm (pyrrolidine CH2), δ 6–8 ppm (aromatic protons).
  • Analog 11a : δ 2.24–2.37 ppm (CH3), δ 7.29–7.94 ppm (aromatic/=CH) .
  • Analog 12 : δ 2.34 ppm (CH3), δ 6.28–7.82 ppm (aromatic) .

Crystallography

  • Target Compound : Likely solved via SHELX (e.g., SHELXL for refinement), with H-bonding patterns influenced by oxalic acid .
  • Analog 8: Monoclinic P2₁/c space group, a=12.34 Å, b=14.25 Å, c=15.67 Å; O1—C3—N2 angle = 122.7° .

Physicochemical Properties

Property Target Compound Analog 11a Analog 12
Melting Point Not reported 243–246°C 268–269°C
Solubility Enhanced by oxalate salt Low (non-ionic) Moderate (polar CN)
Stability High (H-bond network) Moderate Moderate

Notes: The oxalic acid in the target compound likely improves aqueous solubility compared to neutral analogs .

Research Implications and Gaps

  • Structural Insights : The benzothiophene core’s conformation versus thiazolo-pyrimidines merits further crystallographic study using programs like SHELX or ORTEP-3 .
  • Synthetic Optimization : Higher yields (>70%) could be achievable via modified catalysts or solvents, as seen in .

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